molecular formula C14H20N4O5S B2480253 8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-67-8

8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2480253
CAS RN: 1021117-67-8
M. Wt: 356.4
InChI Key: OMXQNFATNVEMIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazaspiro[4.5]decane derivatives involves strategic functionalization to enhance their pharmacological profile. For example, a series of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives was synthesized to study their anticonvulsant activity, demonstrating the flexibility of the spirocyclic backbone to accommodate various substituents for activity modulation (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is critical in determining their biological activity. X-ray crystallography studies have been used to establish the stereochemistry of these molecules, revealing that subtle changes in the spatial arrangement of atoms can significantly impact their pharmacological properties (Jiang & Zeng, 2016).

Chemical Reactions and Properties

Spirocyclic compounds such as triazaspiro[4.5]decane derivatives undergo a variety of chemical reactions that are crucial for their functionalization and activity enhancement. For instance, reactions involving the addition of different substituents have led to the creation of compounds with varying degrees of anticonvulsant and anxiolytic activities, highlighting the compound’s versatility in chemical modifications (Li, Lou, Wang, Wang, Xiao, Hu, Liu, & Hong, 2015).

Physical Properties Analysis

The physical properties of triazaspiro[4.5]decane derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular configuration. Studies have demonstrated that these properties affect the compound's stability, formulation potential, and bioavailability, making them critical for drug development processes (Yuan, Li, Zhang, & Yuan, 2017).

Chemical Properties Analysis

The chemical properties of “8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” and its derivatives, such as reactivity, stability under various conditions, and interaction with biological targets, are fundamental to their pharmacological action. For example, the introduction of sulfonamide groups has been shown to modulate the activity of spirocyclic compounds, offering insights into the design of new therapeutic agents (Kossakowski, Zawadowski, Turło, & Kleps, 1998).

Scientific Research Applications

Antimicrobial and Detoxification Applications

  • N-Halamine-Coated Cotton : A study describes the synthesis of N-halamine precursors, including a compound similar in structure to the requested chemical, bonded onto cotton fabrics. These fabrics demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, the chlorinated swatches were used to oxidize chemical mustard simulants to less toxic derivatives, showcasing potential in antimicrobial and detoxification applications (Ren et al., 2009).

Crystal Structures and Synthesis of Oxaspirocyclic Compounds

  • Synthesis and Crystal Structures : Research on oxaspirocyclic compounds, which share a structural motif with the requested compound, focused on their synthesis and structural determination via X-ray crystallography. This work provides insights into the molecular architecture and potential reactivity of such compounds, which could inform further research into their scientific applications (Jiang & Zeng, 2016).

Anticonvulsant Agents

  • Structure-Activity Relationship Studies : Another study explored the anticonvulsant activity of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives. It aimed to understand their structure-activity relationships for anticonvulsant activity, highlighting the therapeutic potential of spiro compounds in neurological disorders (Madaiah et al., 2012).

Novel Synthesis Approaches

  • Trifluoromethylated Spiropiperidine Synthesis : The study on trifluoromethylated spiropiperidine derivatives under catalyst-free conditions revealed a novel synthetic pathway that yields highly functionalized compounds. This research demonstrates the versatility and potential of spiro compounds in synthetic chemistry (Zhou et al., 2018).

properties

IUPAC Name

8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5S/c1-4-18-12(19)14(15-13(18)20)5-7-17(8-6-14)24(21,22)11-9(2)16-23-10(11)3/h4-8H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXQNFATNVEMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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